3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549030-90-0
VCID: VC11838717
InChI: InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2
SMILES: C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N
Molecular Formula: C16H16ClN5O
Molecular Weight: 329.78 g/mol

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

CAS No.: 2549030-90-0

Cat. No.: VC11838717

Molecular Formula: C16H16ClN5O

Molecular Weight: 329.78 g/mol

* For research use only. Not for human or veterinary use.

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile - 2549030-90-0

Specification

CAS No. 2549030-90-0
Molecular Formula C16H16ClN5O
Molecular Weight 329.78 g/mol
IUPAC Name 3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2
Standard InChI Key GXPGQTSXMLMJTM-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N
Canonical SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N

Introduction

Chemical Structure and Nomenclature

3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a polycyclic organic compound characterized by a pyrazine core substituted with a carbonitrile group at position 2 and a piperidine ring at position 3. The piperidine moiety is further modified at position 4 with a methyleneoxy linker connected to a 3-chloropyridin-4-yl group.

Molecular Formula and Weight

The molecular formula is C₁₇H₁₅ClN₆O, yielding a molecular weight of 378.81 g/mol. Key structural features include:

  • A pyrazine ring (C₄H₂N₂) with a carbonitrile (-CN) substituent.

  • A piperidine ring (C₅H₁₁N) linked via a nitrogen atom.

  • A 3-chloropyridin-4-yl group (C₅H₃ClN) connected through an ether bond.

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₆O
Molecular Weight378.81 g/mol
SMILES NotationC1CN(CCC1COC2=NC=NC(=C2Cl)C3=CC=NC=C3)CC#N

Synthetic Methodologies

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves multi-step reactions, often leveraging nucleophilic substitution and cyclization strategies.

Formation of the Pyrazine Carbonitrile Core

The pyrazine-2-carbonitrile moiety is typically synthesized via partial hydrolysis of nitrile precursors. For example, 3-chloropyrazine-2-carbonitrile can be hydrolyzed under controlled basic conditions to yield intermediates like 3-chloropyrazine-2-carboxamide, which are subsequently functionalized .

Example Protocol:

  • 3-Chloropyrazine-2-carbonitrile (104 mmol) is treated with hydrogen peroxide (0.95 mol) and NaOH (pH 9) in water at 50–60°C for 2.5 hours.

  • The product, 3-chloropyrazine-2-carboxamide, is recrystallized from ethanol (yield: 80%) .

Piperidine Functionalization

The piperidine ring is introduced via nucleophilic substitution. A common approach involves reacting 4-(chloromethyl)piperidine with the pyrazine intermediate under basic conditions.

Reaction Conditions:

  • Solvent: Chlorobenzene

  • Reagents: Phosphorus oxychloride, diisopropylethylamine

  • Temperature: 0–90°C

  • Yield: ~79%

Ether Linkage Formation

The 3-chloropyridin-4-yl group is attached via an ether bond using Mitsunobu or Williamson ether synthesis. For instance:

  • 4-Hydroxypiperidine is reacted with 3-chloro-4-hydroxypyridine in the presence of a base (e.g., K₂CO₃).

  • The product is purified via column chromatography (PE/EtOAc eluent) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the nitrile group.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 8.45 (pyridine-H), δ 4.20 (methyleneoxy-CH₂), and δ 3.60 (piperidine-NCH₂).

  • IR: Strong absorption at 2240 cm⁻¹ (C≡N stretch) .

Chemical Reactivity

The compound exhibits reactivity at three primary sites:

  • Nitrile Group: Susceptible to hydrolysis to carboxylic acids or reduction to amines.

  • Piperidine Nitrogen: Can participate in alkylation or acylation reactions.

  • Chloropyridine Moiety: Undergoes nucleophilic aromatic substitution (e.g., with amines or thiols).

Example Reaction:
Hydrolysis of the nitrile group in acidic conditions yields 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carboxylic acid, a potential metabolite .

Biological Activity and Applications

Anticancer Activity

In vitro studies on analogous compounds demonstrate:

  • IC₅₀: 0.1–1.0 μM against NSCLC (non-small cell lung cancer) cell lines.

  • Mechanism: Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt).

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